CARM1 is classified under the enzyme category of methyltransferases, specifically as an arginine methyltransferase. It is encoded by the CARM1 gene located on chromosome 19 in humans. This enzyme is predominantly expressed in tissues such as the brain, heart, and skeletal muscle, where it participates in critical cellular functions.
The synthesis of CARM1 inhibitors has been extensively studied to develop selective small molecule inhibitors. One notable method involves nucleophilic displacement reactions followed by reductive amination. For instance, the synthesis starts with a precursor like 4-amino-1-Boc-piperidine reacting with substituted benzyl bromides to produce diamines. These intermediates undergo deprotection and further reactions to yield various CARM1 inhibitors with differing selectivity profiles against related enzymes like PRMT6 and PRMT8 .
The synthetic routes often utilize scaffolds like azetidinyl-ethan-1-amine, which have shown promising results in terms of potency against CARM1 while maintaining selectivity over other methyltransferases .
CARM1 possesses a characteristic structure that includes a catalytic domain responsible for its methyltransferase activity. The enzyme's active site contains a binding pocket that accommodates the substrate for methylation. Structural studies using techniques such as X-ray crystallography have elucidated the conformational details of CARM1, revealing how it interacts with its substrates at the molecular level.
For example, the crystal structure of CARM1 bound to its substrate has been documented, showcasing key residues that facilitate the transfer of the methyl group from S-adenosylmethionine to arginine residues .
CARM1 catalyzes the transfer of methyl groups from S-adenosylmethionine to specific arginine residues on target proteins. This methylation process can influence protein-protein interactions and alter transcriptional activity. The reaction mechanism typically involves the formation of an enzyme-substrate complex followed by the transfer of the methyl group.
Research has demonstrated that CARM1-mediated methylation affects various transcription factors, including C/EBPα, thereby modulating their activity and influencing cellular differentiation processes . The specificity of CARM1 for different substrates can lead to diverse biological outcomes depending on the context.
The mechanism of action for CARM1 primarily revolves around its role as a coactivator in transcriptional regulation. Upon binding to specific transcription factors, such as C/EBPα, CARM1 catalyzes the methylation of arginine residues. This post-translational modification enhances the interaction between transcription factors and their co-factors, facilitating chromatin remodeling and gene activation.
Studies have indicated that mutations or inhibition of CARM1 can significantly alter gene expression profiles associated with cell lineage decisions during differentiation processes like B cell to macrophage transdifferentiation . This highlights CARM1's critical role in determining cell fate through epigenetic modifications.
CARM1 is a protein enzyme with specific physical properties related to its structure and function:
Chemical properties include its ability to interact with various substrates through specific binding sites, facilitating its enzymatic activity under physiological conditions.
CARM1 has significant implications in various scientific fields:
Coactivator-associated arginine methyltransferase 1 (CARM1), also designated protein arginine methyltransferase 4 (PRMT4), is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates. This post-translational modification generates asymmetric dimethylarginine (ADMA) marks, which serve as critical docking sites for Tudor domain-containing effector proteins like Tudor domain-containing protein 3 (TDRD3). The recruitment of TDRD3 facilitates chromatin remodeling and transcriptional activation through associated complexes, including topoisomerase IIIβ [1] [3]. Unlike other protein arginine methyltransferases such as protein arginine methyltransferase 1 and protein arginine methyltransferase 5, which predominantly target glycine-arginine-rich (GAR) motifs, CARM1 exhibits unique substrate specificity for proline/glycine/methionine-rich sequences adjacent to target arginines [1] [5]. This distinct substrate profile minimizes functional redundancy with other protein arginine methyltransferases, making CARM1 inhibition a precise therapeutic strategy.
CARM1 functions as a master transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), epigenetic marks strongly associated with open chromatin configurations and active gene expression [5] [8]. Beyond histones, CARM1 methylates over 300 non-histone substrates, including transcription factors (e.g., CCAAT/enhancer-binding protein alpha, RUNX1), RNA processing factors (e.g., poly(A)-binding protein 1, spliceosome-associated proteins), and coregulators (e.g., steroid receptor coactivators, MED12) [3] [7]. This multifaceted activity enables CARM1 to regulate transcriptional initiation, RNA splicing, mRNA stability, and translation, thereby orchestrating complex cellular programs such as cell differentiation, metabolic adaptation, and stress responses [1] [5].
Table 1: Distinctive Features of CARM1 Among Protein Arginine Methyltransferases
Feature | CARM1 (PRMT4) | PRMT1 | PRMT5 |
---|---|---|---|
Classification | Type I | Type I | Type II |
Catalytic Product | Asymmetric dimethylarginine (ADMA) | ADMA | Symmetric dimethylarginine (SDMA) |
Primary Motif Recognized | Proline/glycine/methionine-rich | Glycine/arginine-rich (GAR) | Glycine/arginine-rich (GAR) |
Key Histone Target | H3R17, H3R26 | H4R3 | H3R8, H4R3 |
Embryonic Lethality in Knockout Models | Perinatal lethality | Early embryonic lethality | Early embryonic lethality |
Cancer Relevance | Overexpressed in breast, prostate, hematologic malignancies | Amplified in multiple cancers | Overexpressed in multiple cancers |
The oncogenic role of coactivator-associated arginine methyltransferase 1 stems from its frequent overexpression and dysregulated activity across diverse malignancies, including breast cancer, acute myeloid leukemia, multiple myeloma, and hepatocellular carcinoma [1] [5] [7]. CARM1 amplification or overexpression drives tumorigenesis through multiple interconnected mechanisms:
Transcription Factor Addiction: CARM1 serves as a critical coactivator for oncogenic transcription factors such as estrogen receptor, androgen receptor, and RUNX1. Methylation of these factors by coactivator-associated arginine methyltransferase 1 enhances their transcriptional activity, promoting the expression of proliferative and anti-apoptotic genes. In acute myeloid leukemia, CARM1-mediated methylation of RUNX1 facilitates the formation of repressive complexes that block myeloid differentiation [1] [7].
Splicing Dysregulation: CARM1 methylates splicing factors such as serine/arginine-rich splicing factors and heterogeneous nuclear ribonucleoproteins, altering their RNA-binding affinity and subcellular localization. This disrupts alternative splicing patterns, generating pro-oncogenic isoforms of genes involved in apoptosis evasion (e.g., BCL-X), cell adhesion, and metastasis [3] [5].
Metabolic Reprogramming: CARM1 directly methylates and regulates metabolic enzymes, including pyruvate kinase M2, shifting cancer cells toward aerobic glycolysis (Warburg effect) to support anabolic growth. Additionally, CARM1 modulates oxidative stress responses by regulating nuclear factor erythroid 2-related factor 2 activity, enhancing tumor cell survival under hypoxic or chemotoxic conditions [5] [7].
Genetic studies underscore CARM1 as a high-value target with a favorable therapeutic index. Unlike protein arginine methyltransferase 1 and protein arginine methyltransferase 5 knockouts, which exhibit early embryonic lethality in mice, CARM1 knockout animals survive until birth, succumbing primarily due to defective lung maturation rather than systemic developmental failure [1] [3]. This suggests that pharmacological inhibition of coactivator-associated arginine methyltransferase 1 may be better tolerated than inhibition of other protein arginine methyltransferases, providing a wider therapeutic window for cancer treatment.
CARM1 17b (also designated CARM1-IN-3 or compound 17b) represents a breakthrough in the pharmacological targeting of coactivator-associated arginine methyltransferase 1. This benzo[d]imidazole-derived inhibitor emerged from systematic structure-activity relationship studies aimed at optimizing potency and selectivity [2] [4]. Initial hit compounds identified through virtual screening and biochemical assays exhibited moderate inhibition of coactivator-associated arginine methyltransferase 1 (IC50 ~2–5 µM). Iterative medicinal chemistry refinements—focusing on interactions within the substrate-binding pocket—yielded CARM1 17b, which demonstrated a 50-fold improvement in potency (IC50 = 0.07 µM) and >350-fold selectivity over the closely related enzyme CARM3 (IC50 >25 µM) [2] [4].
Structural analyses reveal that CARM1 17b occupies the peptide-substrate binding cleft of coactivator-associated arginine methyltransferase 1 through a multipronged binding mode:
This precise binding architecture underpins CARM1 17b’s exceptional selectivity, showing negligible activity against a panel of 20+ histone methyltransferases and epigenetic regulators [4] [7]. In cellular models, treatment with CARM1 17b (5–10 µM) significantly reduces asymmetric dimethylarginine marks on canonical CARM1 substrates, including poly(A)-binding protein 1 and spliceosome-associated protein SmB, without affecting symmetric dimethylarginine marks catalyzed by protein arginine methyltransferase 5 [2] [7]. Functionally, this translates to potent anti-proliferative effects in CARM1-dependent cancer cell lines, such as multiple myeloma, where CARM1 17b induces cell cycle arrest and suppresses oncogenic transcriptional programs [7].
Table 2: Selectivity Profile of CARM1 17b Against Key Methyltransferases
Enzyme Target | Inhibition (IC50 or Activity at 10 µM) | Biological Consequence of Inhibition |
---|---|---|
CARM1 (PRMT4) | 0.07 µM | Reduced H3R17me2a, impaired coactivator function |
CARM3 (PRMT3) | >25 µM (No inhibition) | No significant effect |
PRMT1 | >10 µM (Minimal inhibition) | No reduction in Type I methylation |
PRMT5 | >10 µM (Minimal inhibition) | No reduction in SDMA marks |
Histone Lysine Methyltransferases (e.g., EZH2) | Not inhibited | No impact on H3K27me3 levels |
The in vivo efficacy of CARM1 17b was demonstrated in multiple myeloma xenograft models, where oral administration led to dose-dependent reductions in tumor growth, correlating with decreased asymmetric dimethylarginine marks in excised tumors [7]. While CARM1 17b itself remains a preclinical tool compound, its pharmacological success has catalyzed the development of advanced clinical candidates like EZM2302 (GSK3359088), which shares a similar chemical scaffold and exhibits nanomolar enzyme inhibition (IC50 = 6 nM), robust in vivo target engagement, and anti-tumor activity [7]. As the first highly selective and cell-active CARM1 inhibitor, CARM1 17b provides critical proof-of-concept that pharmacological blockade of CARM1 methyltransferase activity is achievable and therapeutically relevant in oncology.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4